REACTION_CXSMILES
|
Cl[Sn](Cl)(Cl)Cl.ClC([O:9][CH3:10])Cl.[CH3:11][C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([CH3:18])[C:13]=1[CH3:19]>ClCCl>[CH3:11][C:12]1[C:13]([CH3:19])=[C:14]([CH3:18])[CH:15]=[CH:16][C:17]=1[CH:10]=[O:9]
|
Name
|
SnCl4
|
Quantity
|
39 g
|
Type
|
reactant
|
Smiles
|
Cl[Sn](Cl)(Cl)Cl
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
ClC(Cl)OC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=CC=C1)C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Type
|
CUSTOM
|
Details
|
This solution was stirred at -5° C. for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 0° C. for 15 min
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
before warming to room temperature where it
|
Type
|
STIRRING
|
Details
|
was stirred an additional 1.5 hrs
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
After quenching onto 100 g of ice the organic layer
|
Type
|
CUSTOM
|
Details
|
was separated
|
Type
|
WASH
|
Details
|
washed with water, saturated aqueous sodium bicarbonate and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
before drying over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtering
|
Type
|
CUSTOM
|
Details
|
evaporating to dryness in vacuo
|
Type
|
DISTILLATION
|
Details
|
The product was purified by distillation in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |